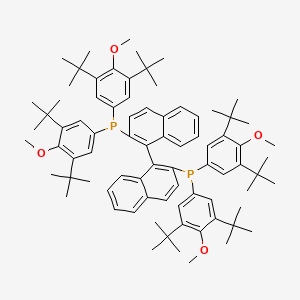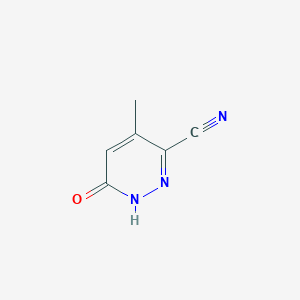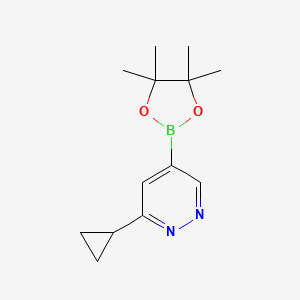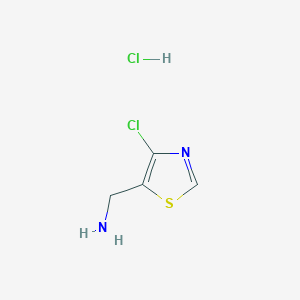
(4-Chlorothiazol-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorothiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiazol-5-yl)methanamine hydrochloride typically involves the chlorination of thiazole derivatives followed by amination. One common method includes the reaction of 4-chlorothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process often involves the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorothiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
(4-Chlorothiazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Chlorothiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorothiazol-5-yl)methanamine hydrochloride
- (4-Methylthiazol-5-yl)methanamine hydrochloride
- (4-Bromothiazol-5-yl)methanamine hydrochloride
Uniqueness
(4-Chlorothiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C4H6Cl2N2S |
|---|---|
Poids moléculaire |
185.07 g/mol |
Nom IUPAC |
(4-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2S.ClH/c5-4-3(1-6)8-2-7-4;/h2H,1,6H2;1H |
Clé InChI |
ZATCPYIHOGNPLN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


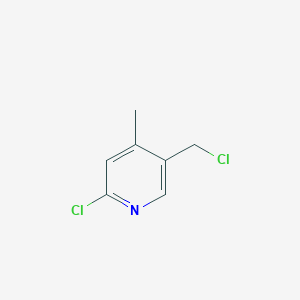


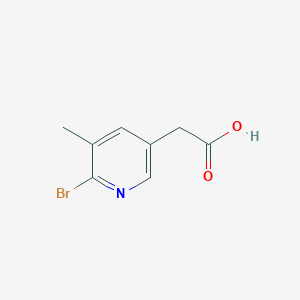
![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)
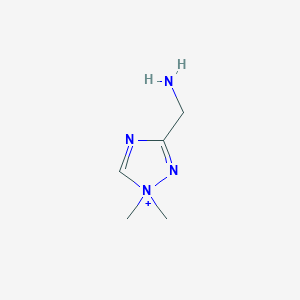
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)

